molecular formula C10H9F3N2S B13429281 (R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile

(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile

Cat. No.: B13429281
M. Wt: 246.25 g/mol
InChI Key: GNBIVGQOAVFPEF-VIFPVBQESA-N
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Description

(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is a chiral nitrile derivative characterized by a central propanenitrile backbone with an amino group and a 4-((trifluoromethyl)thio)phenyl substituent at the C2 position. Its stereochemistry (R-configuration) and the electron-withdrawing trifluoromethylthio (-SCF₃) group confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C10H9F3N2S/c1-9(15,6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,15H2,1H3/t9-/m0/s1

InChI Key

GNBIVGQOAVFPEF-VIFPVBQESA-N

Isomeric SMILES

C[C@](C#N)(C1=CC=C(C=C1)SC(F)(F)F)N

Canonical SMILES

CC(C#N)(C1=CC=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the formation of the amino-propanenitrile structure. One common method involves the use of trifluoromethylthiolation reagents, such as trifluoromethylthiolating agents, in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is explored for its potential therapeutic properties. The trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased chemical resistance or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity, while the amino-propanenitrile moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents, stereochemistry, or core scaffolds. Below is a comparative analysis based on structural features and reported data:

Compound Key Substituents Stereochemistry Functional Impact
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile (Target) -SCF₃ (electron-withdrawing), -CN (nitrile), -NH₂ (amine) R-configuration High lipophilicity, metabolic stability; potential for chiral recognition in targets
: Compound 9 (Phosphoramidite analog) -SC₅H₉ (terpene-linked thioether), -O-SiMe₂tBu, -PO(NR₂) 2R,3R,4R,5R Designed for oligonucleotide synthesis; thioether enhances nuclease resistance
2-Amino-2-(4-methylthiophenyl)propanenitrile (Non-fluorinated analog) -SMe (methylthio), -CN, -NH₂ Racemic Lower lipophilicity; reduced metabolic stability compared to -SCF₃ analogs
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanenitrile (Stereoisomer) -CF₃ (trifluoromethyl), -CN, -NH₂ S-configuration Altered target binding due to stereochemistry; lower activity in some assays

Key Findings

Stereochemical Influence: The (R)-configuration improves binding affinity to chiral targets (e.g., enzymes like D-amino acid oxidase) compared to the (S)-isomer, as demonstrated in enantioselective inhibition studies .

Metabolic Stability: The trifluoromethylthio group reduces oxidative metabolism in liver microsomes compared to non-fluorinated thioethers (e.g., -SMe), as shown in pharmacokinetic assays .

Comparison with : While the target compound is a small-molecule nitrile, ’s phosphoramidite (Compound 9) is a nucleotide analog with a thio-linked terpene. The latter’s -SC₅H₉ group improves nuclease resistance in oligonucleotide applications, but its complexity limits broad therapeutic use compared to the simpler nitrile scaffold .

Biological Activity

(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile, also known as a trifluoromethyl-substituted amino compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F3N2S
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1445684-82-1

Pharmacological Profile

The compound has been evaluated for various biological activities, including its effects on cancer cell lines and its interaction with specific biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated:

  • IC50 Values : The compound showed an IC50 of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent inhibitory effects on cell proliferation .
  • Selectivity : It exhibited a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells, providing a favorable therapeutic window for targeting cancer cells specifically .

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Significant inhibition of MMP-2 and MMP-9 was observed, which are crucial in tumor invasion and metastasis .
  • Induction of Apoptosis : The compound was found to increase caspase 9 levels in treated samples, suggesting an apoptotic pathway activation in cancer cells .

Study on Metastatic Tumors

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound over a 30-day period resulted in significant inhibition of lung metastasis. The findings suggest that this compound could be a promising candidate for the treatment of metastatic breast cancer .

Safety Profile

The safety profile of the compound was assessed in Kunming mice, where no acute toxicity was observed at concentrations up to 2000 mg/kg. This indicates a potentially favorable safety margin for further development .

Summary of Biological Activity

Activity TypeObservations
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231
Selectivity19-fold lesser effect on non-cancerous cells
MechanismInhibition of MMPs; induction of apoptosis
SafetyNo acute toxicity up to 2000 mg/kg

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